molecular formula C8H15ClO2S B13542539 2-Methylcycloheptane-1-sulfonyl chloride

2-Methylcycloheptane-1-sulfonyl chloride

Cat. No.: B13542539
M. Wt: 210.72 g/mol
InChI Key: DNQJXGHQQUIBTA-UHFFFAOYSA-N
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Description

2-Methylcycloheptane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides These compounds are characterized by the presence of a sulfonyl group (SO₂Cl) attached to a carbon atom The structure of this compound consists of a seven-membered cycloalkane ring with a methyl group and a sulfonyl chloride group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfonyl chlorides, including 2-Methylcycloheptane-1-sulfonyl chloride, can be achieved through several methods. One common method involves the chlorosulfonation of alkanes or cycloalkanes. For instance, the oxidative chlorosulfonation of S-alkyl isothiourea salts using sodium chlorite (NaClO₂) is a convenient and environmentally benign method . Another approach involves the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts .

Industrial Production Methods

In industrial settings, sulfonyl chlorides are often produced using continuous flow protocols. For example, the synthesis of sulfonyl chlorides from disulfides and thiols can be achieved using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination . This method allows for efficient and scalable production of sulfonyl chlorides.

Chemical Reactions Analysis

Types of Reactions

2-Methylcycloheptane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction of sulfonyl chlorides with amines.

    Sulfonates: Formed by the reaction of sulfonyl chlorides with alcohols.

Mechanism of Action

The mechanism of action of 2-Methylcycloheptane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate products. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a chloride ion . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Properties

Molecular Formula

C8H15ClO2S

Molecular Weight

210.72 g/mol

IUPAC Name

2-methylcycloheptane-1-sulfonyl chloride

InChI

InChI=1S/C8H15ClO2S/c1-7-5-3-2-4-6-8(7)12(9,10)11/h7-8H,2-6H2,1H3

InChI Key

DNQJXGHQQUIBTA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCCC1S(=O)(=O)Cl

Origin of Product

United States

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